molecular formula C7H2Cl3N3 B15364964 4,6,8-Trichloropyrido[3,4-d]pyrimidine

4,6,8-Trichloropyrido[3,4-d]pyrimidine

Cat. No.: B15364964
M. Wt: 234.5 g/mol
InChI Key: JIMTYGHNZXVZOL-UHFFFAOYSA-N
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Description

4,6,8-Trichloropyrido[3,4-d]pyrimidine is a heterocyclic compound featuring a fused pyridine-pyrimidine core with chlorine substituents at positions 4, 6, and 8. The chlorine atoms at these positions likely influence electronic properties, solubility, and reactivity, making it a candidate for further pharmacological or synthetic applications.

Properties

Molecular Formula

C7H2Cl3N3

Molecular Weight

234.5 g/mol

IUPAC Name

4,6,8-trichloropyrido[3,4-d]pyrimidine

InChI

InChI=1S/C7H2Cl3N3/c8-4-1-3-5(7(10)13-4)11-2-12-6(3)9/h1-2H

InChI Key

JIMTYGHNZXVZOL-UHFFFAOYSA-N

Canonical SMILES

C1=C2C(=C(N=C1Cl)Cl)N=CN=C2Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6,8-Trichloropyrido[3,4-d]pyrimidine typically involves multiple steps, starting with the appropriate pyridine derivatives. One common synthetic route includes the chlorination of pyrido[3,4-d]pyrimidine under controlled conditions to introduce chlorine atoms at the 4, 6, and 8 positions. The reaction conditions often require the use of chlorinating agents such as thionyl chloride (SOCl2) or phosphorus pentachloride (PCl5) in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to maintain consistent reaction parameters and improve efficiency.

Chemical Reactions Analysis

Types of Reactions: 4,6,8-Trichloropyrido[3,4-d]pyrimidine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:
  • Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

  • Substitution: : Chlorine atoms can be substituted with other functional groups using nucleophiles like ammonia (NH3) or amines.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

4,6,8-Trichloropyrido[3,4-d]pyrimidine has several scientific research applications:

  • Chemistry: : It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: : The compound is used in the study of biological systems, particularly in understanding the interactions of small molecules with biological targets.

  • Industry: : The compound is used in the manufacturing of various chemical products and materials.

Mechanism of Action

The mechanism by which 4,6,8-Trichloropyrido[3,4-d]pyrimidine exerts its effects involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism depends on the specific application and the biological system .

Comparison with Similar Compounds

Structural and Electronic Comparisons

Pyrido[3,4-d]pyrimidine Derivatives :

  • 2,4,8-Trichloropyrido[3,4-d]pyrimidine ():
    • Molecular Formula: C₇H₂Cl₃N₃.
    • Chlorine positions: 2, 4, 8.
    • Key Features: High electronegativity at the 2-position may alter ring electron density compared to 4,6,8-trichloro isomers.
  • 5-Chloro-pyrido[3,4-d]pyrimidine (): Synthesized via POCl₃ chlorination. Chlorine at position 5 enhances electrophilicity, facilitating nucleophilic substitution reactions (e.g., with alaninol) .

Pyrazolo[3,4-d]pyrimidine Derivatives :

  • 4-Aminopyrazolo[3,4-d]pyrimidine (): Exhibits anticancer activity against Adenocarcinoma 755 and Leukemia 5178. Activity is attributed to purine antagonism, with minimal cross-resistance to 6-mercaptopurine-resistant lines .
  • Metabolic stability: Retains 100% parent compound in liver microsomes, suggesting slow Phase I/II metabolism .

Key Observations :

  • Chlorine Positioning : Chlorine at electron-deficient positions (e.g., pyrimidine ring) enhances electrophilicity, enabling Suzuki couplings or nucleophilic substitutions .
  • Anti-Parasitic Activity : 4-Chlorophenyl substituents (Compound 44) improve T. cruzi inhibition, while 7-position modifications in pyrazolo[3,4-d]pyrimidines often reduce activity .

Physicochemical and Metabolic Properties

  • Lipophilicity: Trichloro derivatives (e.g., 2,4,8-Trichloro) exhibit higher logP values than mono-/dichloro analogs, impacting membrane permeability.

Q & A

Basic Research Questions

Q. What synthetic methodologies are most effective for introducing chlorine substituents at the 4,6,8-positions of pyrido[3,4-d]pyrimidine?

  • Methodological Answer : The regioselective introduction of chlorine atoms into the pyrido[3,4-d]pyrimidine scaffold can be achieved via copper-catalyzed halogen exchange or direct electrophilic chlorination. For example, copper(I) iodide in combination with TMSCF₃ (trimethylsilyl trifluoromethanesulfonate) facilitates selective substitution at electron-deficient positions, as demonstrated in analogous pyrazolo[3,4-d]pyrimidine systems . Reaction conditions (e.g., solvent, temperature, and catalyst loading) must be optimized to avoid over-chlorination. Post-synthesis, purity is confirmed via reverse-phase HPLC and ¹H/¹³C NMR spectroscopy .

Q. How can the solubility and stability of 4,6,8-trichloropyrido[3,4-d]pyrimidine be optimized for in vitro assays?

  • Methodological Answer : Solubility challenges are addressed using co-solvents like DMSO (≤1% v/v) or cyclodextrin-based formulations. Stability in aqueous buffers (e.g., PBS or cell culture media) is assessed via LC-MS over 24–72 hours at 37°C. For compounds prone to hydrolysis, lyophilization in the presence of cryoprotectants (e.g., trehalose) improves long-term storage .

Q. What in vitro assays are suitable for initial evaluation of antiparasitic or anticancer activity?

  • Methodological Answer :

  • Antiparasitic activity : Use Trypanosoma cruzi Tulahuen CL2 strain-infected MRC-5SV2 cells. Parasite burden is quantified via β-galactosidase activity using CPRG (chlorophenol red-β-D-galactopyranoside), with IC₅₀ values calculated from dose-response curves .
  • Anticancer activity : Screen against human cancer cell lines (e.g., MCF-7, A549) using PrestoBlue® or resazurin-based viability assays. Cytotoxicity to non-cancerous cells (e.g., MRC-5SV2 fibroblasts) is assessed in parallel to determine selectivity indices .

Advanced Research Questions

Q. How do substituent modifications at the 4,6,8-positions influence target selectivity and potency in kinase inhibition?

  • Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with bioisosteric replacements (e.g., methylthio, trifluoromethyl) and evaluating kinase inhibition via competitive binding assays. For example:

  • Kinase profiling : Use recombinant CDK2 or EGFR-TK enzymes in ADP-Glo™ assays to measure IC₅₀ values.
  • Molecular docking : Validate binding modes using software like AutoDock Vina, focusing on halogen-bond interactions with kinase ATP-binding pockets .
  • Key finding : Chlorine at position 8 enhances hydrophobic interactions, while position 4 substitutions modulate selectivity .

Q. What strategies mitigate metabolic instability in vivo for this compound derivatives?

  • Methodological Answer :

  • Phase-I/II metabolism screening : Incubate compounds with human/mouse liver microsomes (0.5 mg/mL) and NADPH/UGT cofactors. Quantify parent compound degradation via LC-MS/MS over 60 minutes .
  • Prodrug approaches : Introduce hydrolyzable groups (e.g., acetyl, phosphate) at the 3’-position of ribose-modified analogs to enhance bioavailability.
  • Result : Derivatives lacking hydroxyl groups (e.g., 3’-deoxy analogs) show improved metabolic stability but reduced potency, necessitating balanced design .

Q. How can contradictions in in vitro vs. in vivo efficacy data be resolved for this compound class?

  • Methodological Answer :

  • Pharmacokinetic (PK) studies : Measure plasma/tissue concentrations in rodent models (e.g., Swiss Webster mice) after oral/intraperitoneal administration. Use non-compartmental analysis to calculate AUC, Cₘₐₓ, and t₁/₂.
  • Mechanistic discordance : Investigate ABC transporter-mediated efflux using inhibitors (e.g., verapamil for P-gp) in PMM (peritoneal mouse macrophage) assays .
  • Case study : Compound 44 (a pyrazolo analog) showed 99% parasite suppression in mice but required high dosing (25 mg/kg QD ×5 days), suggesting solubility-limited absorption .

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